Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate
CAS No.: 82671-03-2
Cat. No.: VC2364229
Molecular Formula: C8H6Cl2FNO2
Molecular Weight: 238.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 82671-03-2 |
---|---|
Molecular Formula | C8H6Cl2FNO2 |
Molecular Weight | 238.04 g/mol |
IUPAC Name | ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate |
Standard InChI | InChI=1S/C8H6Cl2FNO2/c1-2-14-8(13)4-3-5(11)7(10)12-6(4)9/h3H,2H2,1H3 |
Standard InChI Key | FPPLCOWQBGOFDU-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC(=C(N=C1Cl)Cl)F |
Canonical SMILES | CCOC(=O)C1=CC(=C(N=C1Cl)Cl)F |
Introduction
Chemical Structure and Properties
Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate is a halogenated pyridine derivative with a molecular formula of C8H6Cl2FNO2 and a molecular weight of 238.04 g/mol. The compound is registered under CAS No. 82671-03-2 and possesses a unique structure featuring a pyridine core with specific substitution patterns.
The pyridine ring contains two chlorine atoms at positions 2 and 6, a fluorine atom at position 5, and an ethyl carboxylate group at position 3. This particular arrangement of functional groups confers distinct chemical properties to the compound. The presence of electronegative halogen atoms creates an electron-deficient pyridine ring, influencing its reactivity patterns and interaction with various reagents.
The compound can be characterized using several chemical identifiers as presented in the following table:
Property | Value |
---|---|
IUPAC Name | ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate |
InChI | InChI=1S/C8H6Cl2FNO2/c1-2-14-8(13)4-3-5(11)7(10)12-6(4)9/h3H,2H2,1H3 |
InChI Key | FPPLCOWQBGOFDU-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=CC(=C(N=C1Cl)Cl)F |
Molecular Formula | C8H6Cl2FNO2 |
Molecular Weight | 238.04 g/mol |
The electronic distribution within the molecule, influenced by the presence of halogen atoms, affects its solubility characteristics and interactions with biological systems. The ethyl ester group provides a site for potential hydrolysis and further functionalization, contributing to the compound's versatility in chemical synthesis.
Synthesis Methods
Several synthetic approaches have been developed for the preparation of ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate, each with specific advantages and applications. These methods can be categorized based on the starting materials and reaction conditions employed.
Esterification Reaction
One of the most common methods for synthesizing this compound involves the esterification of 2,6-dichloro-5-fluoronicotinic acid with ethanol. This reaction typically requires a dehydrating agent such as thionyl chloride and proceeds under reflux conditions.
Step | Reagents | Conditions | Yield |
---|---|---|---|
1 | 2,6-Dichloro-5-fluoronicotinic acid + Ethanol | Thionyl chloride, reflux | High |
The reaction mechanism involves the initial formation of an acid chloride intermediate through the reaction of the carboxylic acid with thionyl chloride. This activated intermediate subsequently reacts with ethanol to form the desired ethyl ester product. The reflux conditions facilitate the completion of the reaction by providing sufficient thermal energy to overcome the activation barrier.
Alternative Synthetic Pathways
An alternative approach involves the reaction of ethyl formate with appropriate reagents such as cyanoacetamide in the presence of phosphorus oxychloride. This method has been reported to yield approximately 43.7% of the desired product or related compounds.
Step | Reagents | Conditions | Yield |
---|---|---|---|
1 | Ethyl formate + Cyanoacetamide | Phosphorus oxychloride | ~43.7% |
This synthetic route may be preferred when starting from different precursors or when specific reaction conditions are required. The choice of synthetic method often depends on the availability of starting materials, desired scale of production, and specific requirements regarding product purity.
Industrial Production Considerations
In industrial settings, the production of ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate frequently employs continuous flow reactors to ensure efficient and consistent production. These processes typically utilize optimized reaction conditions and catalysts to enhance yield and purity of the final product.
The industrial synthesis may involve modifications to laboratory-scale procedures to address challenges related to scaling up, such as heat transfer, mixing efficiency, and safety considerations. The use of flow chemistry techniques allows for better control of reaction parameters and facilitates continuous production.
Chemical Reactivity
The chemical reactivity of ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate is primarily determined by the presence of the halogen substituents on the pyridine ring and the ethyl ester functionality. These structural features provide multiple sites for chemical transformations, making the compound valuable in organic synthesis.
Nucleophilic Substitution Reactions
The chlorine atoms at positions 2 and 6 of the pyridine ring are susceptible to nucleophilic substitution reactions. These positions are activated toward nucleophilic attack due to the electron-withdrawing effects of the pyridine nitrogen and the other substituents.
Various nucleophiles can participate in these reactions, including:
Nucleophile | Conditions | Product |
---|---|---|
Amines | Polar aprotic solvents, moderate temperatures | Amino-substituted derivatives |
Thiols | Basic conditions, room temperature to moderate heating | Thioether derivatives |
Azides | Sodium azide, DMF, 60-80°C | Azido derivatives |
The nucleophilic substitution reactions typically proceed through an addition-elimination mechanism, where the nucleophile initially attacks the electrophilic carbon bearing the chlorine atom, followed by elimination of the chloride leaving group.
Ester Group Transformations
The ethyl ester functionality at position 3 can undergo various transformations, providing access to additional derivatives:
Reaction | Reagents | Products |
---|---|---|
Hydrolysis | Aqueous base (NaOH, KOH) | Carboxylic acid |
Reduction | LiAlH4, DIBAL-H | Alcohol, aldehyde |
Aminolysis | Amines, with or without catalysts | Amides |
These transformations of the ester group can be performed selectively without affecting the halogen substituents under appropriate conditions, allowing for orthogonal functionalization of the molecule.
Halogen Reactivity Differences
An important aspect of the compound's reactivity is the difference in reactivity between the chlorine and fluorine substituents. The chlorine atoms at positions 2 and 6 are generally more reactive toward nucleophilic substitution compared to the fluorine atom at position 5. This difference in reactivity can be attributed to the stronger carbon-fluorine bond compared to the carbon-chlorine bond.
Applications in Scientific Research
Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate has found numerous applications in scientific research, particularly in the fields of medicinal chemistry and materials science. Its versatile structure makes it a valuable building block for the synthesis of compounds with potential biological activities.
Medicinal Chemistry Applications
In medicinal chemistry, this compound serves as a precursor for the development of various therapeutic agents:
Research Area | Application | Example Compounds |
---|---|---|
Antimicrobial agents | Development of antibacterial compounds | Fluoroquinolone derivatives |
Anticancer research | Synthesis of compounds targeting specific cancer pathways | BCL6 inhibitors |
Anti-inflammatory agents | Creation of compounds with potential anti-inflammatory activity | Novel pyridine-based anti-inflammatories |
The presence of the pyridine scaffold, which is found in numerous pharmaceutically active compounds, makes ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate particularly valuable in drug discovery efforts.
BCL6 Inhibition Studies
A notable application of this compound involves its use as a scaffold for developing inhibitors of BCL6, a protein implicated in certain types of B-cell lymphoma. Research has demonstrated that derivatives of ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate can exhibit subnanomolar potency against B-cell lymphoma cells.
These studies involved systematic modification of the compound through substitution of the chlorine atoms with various functional groups to optimize binding affinity and biological activity. The resulting compounds showed promising activity against lymphoma cells, highlighting the potential of this scaffold in anticancer drug development.
Fluoroquinolone Development
Another significant application involves the use of ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate as a molecular scaffold for synthesizing fluoroquinolone antibiotics. Fluoroquinolones are a class of broad-spectrum antibacterial agents that target bacterial DNA gyrase and topoisomerase IV.
The fluorine atom at position 5 of the pyridine ring plays a crucial role in the biological activity of these compounds, as it enhances binding to the target enzymes and improves pharmacokinetic properties. The development of novel fluoroquinolone derivatives based on this scaffold continues to be an active area of research in the quest for new antibiotics to address the challenge of antimicrobial resistance.
Biological Activity Profile
Research has revealed that ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate and its derivatives exhibit various biological activities, making them of interest for therapeutic applications. These activities stem from the compound's ability to interact with specific biological targets and influence cellular processes.
Antimicrobial Properties
Studies have indicated the potential antimicrobial activity of compounds derived from ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate. These compounds have shown effectiveness against various bacterial strains, suggesting their potential utility in developing new antibiotic agents.
Activity | Target Organisms | Potency |
---|---|---|
Antibacterial | Various bacterial strains | Moderate to high |
Antifungal | Selected fungal species | Variable |
The antimicrobial activity likely relates to the compound's ability to interfere with essential biological processes in microorganisms, possibly through interaction with specific enzymes or cellular components.
Anticancer Activity
Compounds based on the ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate scaffold have demonstrated promising anticancer activity in preliminary studies. These compounds have shown the ability to inhibit cancer cell proliferation in vitro, particularly against specific cancer cell lines.
Cancer Type | Cell Lines | Observed Effects |
---|---|---|
B-cell lymphoma | Various lymphoma lines | Inhibition of cell proliferation |
Other cancer types | Selected cancer cell lines | Antiproliferative activity |
The anticancer activity may be attributed to the compounds' ability to interfere with specific signaling pathways or enzymes involved in cancer cell growth and survival. For example, derivatives of this compound have been explored for their potential to inhibit BCL6, a protein implicated in certain types of lymphoma.
Mechanism of Action Studies
Research has focused on understanding the mechanism of action of derivatives of ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate. For compounds targeting BCL6, the mechanism typically involves binding to specific domains of the protein, disrupting its interaction with co-repressors and thereby affecting gene expression patterns.
For fluoroquinolone derivatives, the mechanism involves inhibition of bacterial DNA replication through interaction with DNA gyrase and topoisomerase IV, essential enzymes for bacterial cell division. These mechanistic insights are crucial for guiding further optimization of the compounds and for understanding their potential therapeutic applications and limitations.
Spectroscopic Characterization
Comprehensive characterization of ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate is essential for confirming its structure, assessing its purity, and understanding its properties. Various spectroscopic techniques provide valuable information about the compound's structural features and physical properties.
Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation of organic compounds. For ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate, NMR spectroscopy provides detailed information about the proton and carbon environments within the molecule.
Proton NMR (1H NMR)
In the 1H NMR spectrum, several characteristic signals can be observed:
Chemical Shift (δ, ppm) | Multiplicity | Assignment |
---|---|---|
~7.41 | Singlet | Aromatic proton (H-4) |
~4.40 | Quartet | -OCH₂CH₃ (methylene protons) |
~1.40 | Triplet | -OCH₂CH₃ (methyl protons) |
The aromatic proton at position 4 of the pyridine ring typically appears as a singlet or a doublet (due to potential coupling with the fluorine atom at position 5). The ethyl group of the ester functionality shows the characteristic quartet-triplet pattern for the methylene and methyl protons, respectively.
Carbon-13 NMR (13C NMR)
The 13C NMR spectrum provides information about the carbon skeleton of the molecule:
Chemical Shift (δ, ppm) | Assignment |
---|---|
~165 | Carbonyl carbon (C=O) |
~140-160 | Aromatic carbons (pyridine ring) |
~62 | -OCH₂CH₃ (methylene carbon) |
~14 | -OCH₂CH₃ (methyl carbon) |
The carbonyl carbon of the ester group appears at a characteristic downfield position due to the deshielding effect of the oxygen atoms. The aromatic carbons show splitting patterns due to coupling with the fluorine atom, providing additional structural information.
Mass Spectrometry
Mass spectrometry is valuable for confirming the molecular weight of the compound and for analyzing its fragmentation pattern. The molecular ion peak for ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate appears at m/z 238, corresponding to its molecular weight.
The presence of two chlorine atoms in the molecule results in a characteristic isotope pattern in the mass spectrum, with peaks at m/z 238, 240, and 242, reflecting the natural abundance of 35Cl and 37Cl isotopes. This pattern serves as a fingerprint for the presence of two chlorine atoms in the structure.
Infrared Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in the molecule:
Wavenumber (cm⁻¹) | Assignment |
---|---|
~1700 | C=O stretch (ester carbonyl) |
~1580-1400 | C=C and C=N stretches (aromatic ring) |
~1300-1000 | C-O stretches (ester) |
~800-600 | C-Cl and C-F stretches |
The IR spectrum confirms the presence of key functional groups, including the ester carbonyl and the aromatic ring system. The characteristic absorptions of the C-Cl and C-F bonds further support the structural assignment.
Structural Comparison Studies
Comparing ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate with structurally related compounds provides valuable insights into structure-activity relationships and helps guide further research and development efforts.
Comparison with Related Compounds
Several compounds share structural similarities with ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate, differing in the nature and position of the substituents on the pyridine ring:
Compound | Key Structural Differences | Property Differences |
---|---|---|
2,6-Dichloro-5-fluoropyridine-3-carboxylic acid | Carboxylic acid instead of ethyl ester | Higher polarity, acidic properties |
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile | Nitrile group instead of ester | Different reactivity profile |
Ethyl 6-methylpyridine-2-carboxylate | Methyl group instead of chlorine and fluorine | Less reactive toward nucleophilic substitution |
These structural variations result in significant differences in chemical reactivity, physical properties, and biological activities.
Structure-Activity Relationships
The structural features of ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate significantly influence its chemical reactivity and biological properties:
Structural Feature | Impact on Properties |
---|---|
Chlorine atoms at positions 2 and 6 | Provide sites for nucleophilic substitution |
Fluorine atom at position 5 | Enhances electronic properties and biological activity |
Ethyl ester at position 3 | Offers a handle for further functionalization |
Understanding these structure-activity relationships is crucial for the rational design of derivatives with enhanced properties for specific applications. For example, in the development of antimicrobial agents, the position and nature of substituents can significantly affect potency and spectrum of activity.
Crystallographic Data
X-ray crystallography has been employed to determine the three-dimensional structure of ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate and its derivatives. Crystal structure analysis has revealed details such as the planarity of the pyridine ring, the orientation of the ethyl ester group relative to the ring, and specific bond parameters.
Typical crystallographic data include:
Parameter | Value |
---|---|
Bond length C-Cl | ~1.74 Å |
Bond length C-F | ~1.35 Å |
Bond length C=O | ~1.20 Å |
C-C-Cl bond angle | ~120° |
These structural parameters provide a foundation for understanding the compound's molecular geometry and for predicting its interactions with biological targets.
Case Studies in Drug Development
Several research studies have utilized ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate as a key intermediate or building block for the synthesis of compounds with potential therapeutic applications. These case studies highlight the practical utility of this compound in drug discovery and development.
BCL6 Inhibitor Development
A notable research direction involves the use of ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate as a scaffold for developing inhibitors of BCL6, a protein implicated in certain types of B-cell lymphoma. The study involved systematic structure-activity relationship exploration, where various substituents were introduced at different positions of the pyridine ring.
Study Aspect | Details |
---|---|
Target | BCL6 protein |
Modification Strategy | Substitution of chlorine atoms with functional groups |
Results | Derivatives with subnanomolar potency |
The research demonstrated that specific modifications of the base structure could lead to compounds with enhanced binding affinity for the target protein and improved cellular activity. This case study illustrates the value of ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate as a versatile starting point for medicinal chemistry exploration.
Fluoroquinolone Antibiotic Development
Another significant application involves the use of ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate as a molecular scaffold for synthesizing fluoroquinolone antibiotics. Fluoroquinolones are a class of broad-spectrum antibacterial agents that target bacterial DNA gyrase and topoisomerase IV.
Study Aspect | Details |
---|---|
Target | Bacterial DNA gyrase and topoisomerase IV |
Modification Strategy | Introduction of specific substituents to enhance antibacterial activity |
Results | Derivatives with broad-spectrum antibacterial activity |
The fluorine atom at position 5 of the pyridine ring plays a crucial role in the biological activity of these compounds, as it enhances binding to the target enzymes and improves pharmacokinetic properties. This case study highlights how the strategic positioning of halogen atoms in the base structure can significantly influence the biological activity of the resulting derivatives.
Future Research Directions
Based on the success of these case studies, several future research directions can be envisioned:
Research Direction | Potential Focus |
---|---|
Development of selective kinase inhibitors | Utilizing the scaffold for targeting specific kinases implicated in disease |
Exploration of anti-inflammatory agents | Investigating derivatives with potential anti-inflammatory activity |
Design of agrochemicals | Applying the scaffold to develop novel crop protection agents |
These directions build upon the established utility of ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate in drug discovery and highlight the continued relevance of this compound in chemical and pharmaceutical research.
Synthesis Optimization Studies
The optimization of synthetic routes for ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate remains an active area of research, with efforts focused on improving yield, purity, and sustainability of the production process.
Green Chemistry Approaches
Recent research has explored greener synthetic approaches for the preparation of ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate, aiming to reduce environmental impact while maintaining or improving efficiency:
Green Chemistry Aspect | Approach | Benefits |
---|---|---|
Solvent selection | Use of less hazardous solvents (e.g., ethanol, water) | Reduced environmental impact |
Catalyst development | Exploration of reusable catalysts | Lower waste generation |
Energy efficiency | Microwave-assisted synthesis | Reduced reaction time and energy consumption |
These approaches align with the principles of green chemistry and address growing concerns about the environmental footprint of chemical synthesis.
Continuous Flow Chemistry
Continuous flow chemistry represents a promising approach for the efficient production of ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate, offering several advantages over traditional batch processes:
Aspect | Advantage | Implementation |
---|---|---|
Reaction control | Precise control of temperature and mixing | Use of microreactors with efficient heat transfer |
Safety | Smaller reaction volumes, reduced hazards | Containment of reactive intermediates |
Scalability | Easier scale-up through numbering up | Parallel flow reactors for increased throughput |
The application of continuous flow technology can lead to more consistent product quality, improved safety, and enhanced process efficiency, making it particularly attractive for industrial production.
Quality Control Methods
Ensuring the quality and purity of ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate is essential for its application in research and development. Various analytical methods have been developed for quality control purposes:
Analytical Method | Application | Parameters Monitored |
---|---|---|
HPLC | Purity determination | Retention time, peak area |
GC-MS | Impurity profiling | Mass fragmentation patterns |
DSC | Thermal analysis | Melting point, phase transitions |
These analytical methods provide comprehensive quality control tools for monitoring the synthesis and ensuring the consistency and reliability of the final product.
Research Area | Focus | Potential Impact |
---|---|---|
Medicinal Chemistry | Development of novel therapeutic agents | New treatments for diseases with unmet medical needs |
Chemical Biology | Tools for studying biological processes | Enhanced understanding of disease mechanisms |
Materials Science | Functional materials with specific properties | Advanced materials for technological applications |
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